4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
The compound “4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds . The molecule also contains a tert-butyl group, a methoxy group, and a 2-oxopyrrolidin-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely require advanced techniques such as X-ray crystallography or NMR spectroscopy to determine the exact structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the methoxy group could undergo substitution reactions.Scientific Research Applications
Synthesis and Properties of Polyamides
The synthesis of polyamides using aromatic nucleophilic substitution reactions involving 4-tert-butylcatechol derivatives has been investigated. These polyamides exhibit noncrystalline structures, high solubility in polar solvents, and thermal stability, making them suitable for producing transparent, flexible films with potential applications in coatings and advanced materials (Hsiao et al., 2000).
Nucleophilic Substitutions and Radical Reactions
Research into tert-butyl phenylazocarboxylates, which share a structural motif with the compound , demonstrates their versatility as building blocks for synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, leading to various modifications of the benzene ring. This versatility suggests potential applications in synthesizing complex organic molecules (Jasch et al., 2012).
Reaction with Phenols
Studies on the reactions of tert-butoxy radicals with phenols, including derivatives of 4-tert-butylcatechol, provide insights into the chemical behavior of phenolic compounds. These reactions are significant for understanding the oxidative stability and potential chemical modifications of phenolic compounds, impacting material science and organic chemistry (Das et al., 1981).
Ligands for Asymmetric Catalysis
Research has also explored rigid P-chiral phosphine ligands incorporating tert-butyl groups for rhodium-catalyzed asymmetric hydrogenation. Such studies highlight the importance of tert-butyl substituted compounds in developing catalysts for asymmetric synthesis, a crucial area in pharmaceutical manufacturing and fine chemical production (Imamoto et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-22(2,3)16-9-7-15(8-10-16)21(26)23-17-11-12-18(19(14-17)27-4)24-13-5-6-20(24)25/h7-12,14H,5-6,13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOHXRQKFYEPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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